
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate, also known as MHCB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the fields of medicine and pharmacology. MHCB is a member of the carbamate family, which is known for its various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Scientific Research Applications
Aromatic Acid Degradation
Research on Pseudomonas putida reveals its capacity to degrade benzoate and methylbenzoate, with benzoate also impacting the expression of specific enzymes and transporter genes. This degradation process involves various enzymes, including benzoate dioxygenase and 2-hydro-1,2-dihydroxybenzoate dehydrogenase, highlighting the significance of benzoate and related compounds in microbial metabolic pathways (Cowles, Nichols, & Harwood, 2000).
Photopolymerization Studies
In photopolymerization, a compound similar to methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate has been studied for its role in initiating polymerization upon UV irradiation. The compound shows promise as a photoiniferter in nitroxide-mediated photopolymerization, impacting the growth of polymers like poly(n-butyl acrylate) (Guillaneuf et al., 2010).
Crystal Engineering
Methyl 2-(carbazol-9-yl)benzoate, a related compound, demonstrates interesting behavior under high pressure, transitioning from a Z′ = 8 structure to a Z′ = 2 structure. This transition, influenced by pressure, showcases the potential of using such compounds in crystal engineering and high-pressure studies (Johnstone et al., 2010).
Antioxidant Activity
A study on 4-methylcoumarins, structurally similar to methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate, reveals their significant radical-scavenging and antioxidant properties. These findings extend our understanding of the biological activities of this group of compounds and their potential therapeutic and food preservation applications (Ćavar, Kovač, & Maksimović, 2009).
Glycosyltransferase Activity
Research involving Arabidopsis glycosyltransferases shows activity towards benzoates like 4-hydroxybenzoic acid. These findings provide a basis for understanding and manipulating benzoate metabolism in plants, potentially impacting plant biochemistry and biotechnology applications (Lim et al., 2002).
properties
IUPAC Name |
methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23)10-11-25-16-5-3-2-4-15(16)19/h2-9,23H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEGKOQBXOXESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

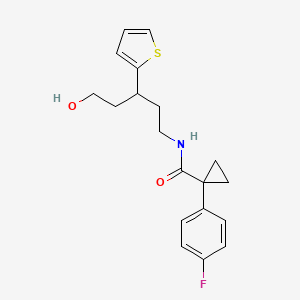
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2688157.png)
![5-Fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2688158.png)
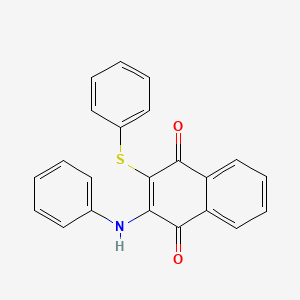
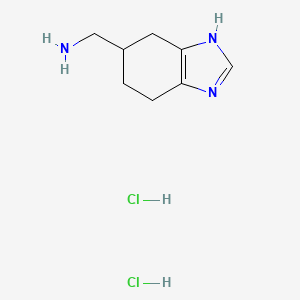
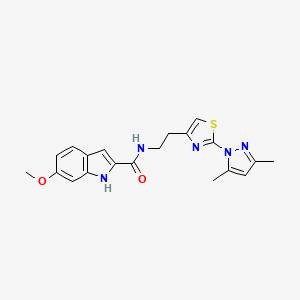
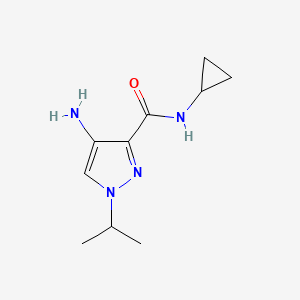


![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)


![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)